N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a carboxamide group attached to an indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with cyanomethyl cyclopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or under mild heating conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization or chromatography may be used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or cyclopropyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
N-(cyanomethyl)-N-cyclopropyl-1H-indole-3-carboxamide: Lacks the methyl group on the indole ring.
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide: Has the carboxamide group at the 2-position of the indole ring instead of the 3-position.
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group
These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structures. The presence of different functional groups or substituents can influence their reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-10-13(12-4-2-3-5-14(12)17)15(19)18(9-8-16)11-6-7-11/h2-5,10-11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZZGZGMICRWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(CC#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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